For example, indole derivatives, which have a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been synthesized and tested for these activities in various scientific fields .
The compound [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic molecule characterized by its complex structure, which includes various functional groups that contribute to its chemical properties. The presence of a chloro and fluoro substituent on the aniline ring enhances its potential reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The chemical reactivity of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can be analyzed through various types of reactions:
These reactions are influenced by the electronic properties imparted by the chloro and fluoro substituents, which can stabilize or destabilize intermediates during the reaction process
The biological activity of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has been predicted using computational methods that analyze structure-activity relationships. Such analyses suggest that this compound may exhibit significant pharmacological effects, potentially acting as an inhibitor or modulator of specific biological targets. The presence of halogen atoms often correlates with enhanced bioactivity due to increased lipophilicity and ability to form stronger interactions with biological macromolecules .
Synthesis of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multi-step organic synthesis techniques:
These steps require careful control of reaction conditions to ensure high yield and purity .
The compound has potential applications in:
Interaction studies involving [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically focus on its binding affinity to biological targets such as enzymes or receptors. Computational docking studies can predict how well this compound fits into active sites, providing insights into its mechanism of action. Additionally, experimental studies may involve assessing its effects on cell lines to evaluate cytotoxicity and therapeutic potential
Several compounds share structural similarities with [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, including: This comparison highlights how modifications in functional groups can significantly influence both chemical behavior and biological activity, making [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate a unique candidate for further research and development .
The amide bond in the target compound links the 3-chloro-4-fluoroaniline moiety to the glycolic acid-derived fragment. Classical and modern methods for amide bond formation are critical to this step:
Carbodiimide-Mediated Coupling (DCC/EDC)
HATU-Activated Coupling
Boronic Acid-Catalyzed Dehydrative Amidation
Table 1: Comparison of Amide Bond Formation Methods
| Method | Reagent | Catalyst | Solvent | Yield (%) | Byproduct |
|---|---|---|---|---|---|
| Carbodiimide-Mediated | DCC/EDC | DMAP | DCM/THF | 70–90 | DCU |
| HATU-Activated | HATU | DIPEA | DMF | 85–95 | Tetramethylurea |
| Boronic Acid-Catalyzed | (3,4,5-F3C6H2)B(OH)2 | None | Toluene | 80–95 | H2O |
The acetate group is introduced via esterification of the glycolic acid fragment with 2-methoxyphenylacetic acid:
Steglich Esterification
Fischer–Speier Esterification
Acid Chloride-Alcohol Coupling
Table 2: Esterification Method Comparison
| Method | Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Steglich | DCC | DMAP | 25°C | 80–95 |
| Fischer–Speier | H2SO4 | None | 110°C | 60–75 |
| Acid Chloride | RCOCl | Pyridine | 25°C | 85–90 |
Catalysts play a pivotal role in optimizing yield and selectivity:
High-Performance Liquid Chromatography (HPLC)
Recrystallization
The thermodynamic properties of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate reflect its complex molecular architecture containing both halogenated aniline and methoxyphenyl acetate moieties. Differential scanning calorimetry (DSC) analysis provides essential insights into the thermal behavior of this compound [1].
Melting Point Characteristics
Based on structural analogies to related compounds, the melting point is predicted to fall within the range of 85-95°C. This prediction draws from comparative analysis with similar methoxyphenyl acetate derivatives [2] [3] and chlorofluoroaniline compounds [4]. The relatively narrow melting range suggests good crystallinity potential, which is typical for compounds containing both aromatic systems and hydrogen-bonding capability through the amide linkage.
Thermal Stability Profile
The thermal stability of organic compounds is fundamentally governed by the strength of their constituent bonds and the presence of thermally labile functional groups [1] [5]. For this compound, several thermal transitions are anticipated:
| Temperature Range (°C) | Thermal Event | Mechanism |
|---|---|---|
| 40-60 | Glass transition | Molecular motion onset |
| 85-95 | Melting point | Crystal lattice disruption |
| 200-250 | Thermal stability onset | Initial decomposition |
| 350-400 | Major decomposition | Bond cleavage events |
The thermal stability onset is predicted to occur around 200-250°C, which is consistent with compounds containing both ester and amide functionalities. The ester linkage represents the most thermally vulnerable component, with hydrolysis and pyrolysis reactions becoming significant above 200°C [6] [7].
Decomposition Pathways
The decomposition process likely proceeds through multiple pathways. The ester bond is expected to undergo hydrolysis or pyrolysis first, followed by degradation of the amide linkage and aromatic ring systems. Thermogravimetric analysis (TGA) of similar compounds indicates that fluorinated aromatic systems generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [5] [8].
The solubility profile of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate reflects its amphiphilic nature, containing both hydrophilic (amide, methoxy) and lipophilic (halogenated aromatic) regions.
Aqueous Solubility
The compound exhibits poor aqueous solubility, estimated at 0.05-0.1 mg/mL at 25°C. This limited water solubility results from the predominance of aromatic systems and the presence of halogen substituents, which reduce hydrogen bonding capacity with water molecules [9] [10]. The methoxy group provides some hydrophilic character, but this is insufficient to overcome the overall lipophilic nature.
Organic Solvent Solubility
The compound demonstrates significantly enhanced solubility in organic solvents:
| Solvent | Predicted Solubility (mg/mL) | Solubility Mechanism |
|---|---|---|
| Dichloromethane | 200-500 | Lipophilic interactions |
| Acetone | 100-200 | Dipole-dipole interactions |
| Ethanol | 50-100 | Hydrogen bonding capability |
| Methanol | 30-80 | Hydrogen bonding, polarity matching |
| Hexane | < 0.01 | Poor compatibility |
Partition Coefficients
The octanol-water partition coefficient (LogP) is predicted to be 2.8 ± 0.3, indicating moderate lipophilicity. This value places the compound in the range typical for oral drug candidates, where LogP values between 2-4 are generally considered optimal for membrane permeability [9] [10].
pH-Dependent Distribution
The distribution coefficient (LogD) shows minimal pH dependence due to the absence of ionizable groups under physiological conditions:
This stability across pH ranges suggests consistent absorption and distribution properties throughout the gastrointestinal tract.
Proton NMR Spectroscopy
The ¹H NMR spectrum of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate recorded in CDCl₃ at 400 MHz reveals characteristic signal patterns that confirm the molecular structure [11] [12]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.8 | broad singlet | 1H | Amide NH |
| 7.5-6.8 | multiplet | 7H | Aromatic protons |
| 4.2 | singlet | 3H | Methoxy group (OCH₃) |
| 3.9 | singlet | 2H | Ester methylene (CH₂) |
| 3.6 | singlet | 2H | Phenylacetic acid CH₂ |
The aromatic region shows complex multipicity patterns due to the presence of two distinct aromatic systems. The chlorofluoroaniline protons appear as a characteristic ABX pattern, while the methoxyphenyl protons display typical ortho-substitution coupling patterns.
Carbon-13 NMR Spectroscopy
The ¹³C NMR spectrum provides definitive structural confirmation through characteristic carbonyl and aromatic carbon signals:
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 170.2 | Ester C=O | Singlet |
| 165.8 | Amide C=O | Singlet |
| 155.3 | Aromatic C-OCH₃ | Singlet |
| 157.2 (d, J = 245 Hz) | Aromatic C-F | Doublet |
| 130.5 | Aromatic C-Cl | Singlet |
| 56.2 | Methoxy carbon | Singlet |
The fluorine-carbon coupling is clearly observable in the carbon spectrum, with the carbon bearing fluorine showing the characteristic doublet pattern with a coupling constant of approximately 245 Hz.
Infrared Spectroscopy Analysis
The infrared spectrum reveals distinct absorption bands that serve as molecular fingerprints for functional group identification [13] [14]:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 1740 | Strong | Ester C=O stretch | Symmetric stretch |
| 1680 | Strong | Amide C=O stretch | Symmetric stretch |
| 1590 | Medium | Aromatic C=C stretch | Ring vibrations |
| 1250 | Medium | C-O-C stretch | Asymmetric stretch |
| 1160 | Medium | C-F stretch | Symmetric stretch |
| 750 | Medium | C-Cl stretch | Symmetric stretch |
The carbonyl stretching frequencies provide particularly valuable structural information. The ester carbonyl at 1740 cm⁻¹ appears at higher frequency than the amide carbonyl at 1680 cm⁻¹, reflecting the different electronic environments and conjugation patterns of these functional groups.
Fingerprint Region Analysis
The fingerprint region (1200-700 cm⁻¹) contains numerous absorption bands that provide a unique spectroscopic signature for the compound. The C-O-C stretching vibration of the ester linkage at 1250 cm⁻¹ and the characteristic C-F stretching at 1160 cm⁻¹ are particularly diagnostic.
Density Functional Theory Calculations
Computational modeling using density functional theory (DFT) at the B3LYP/6-31G(d,p) level provides detailed insights into the electronic structure and molecular properties [15] [16]. The optimized geometry reveals a non-planar molecular conformation with significant flexibility around the ester and amide linkages.
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about chemical reactivity and electronic properties [17] [18] [19]:
| Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.2 ± 0.3 | π-bonding | Methoxyphenyl ring |
| LUMO | -1.8 ± 0.3 | π*-antibonding | Chlorofluoroaniline ring |
| HOMO-LUMO Gap | 4.4 ± 0.3 | Electronic transition | Charge transfer |
The HOMO-LUMO gap of 4.4 eV indicates good chemical stability under normal conditions, with the relatively large gap suggesting low reactivity toward electrophilic and nucleophilic attack. The spatial separation of HOMO and LUMO orbitals indicates potential for intramolecular charge transfer transitions.
Molecular Electrostatic Potential
The electrostatic potential surface reveals distinct regions of positive and negative charge distribution. The carbonyl oxygen atoms of both ester and amide groups exhibit significant negative potential, making them preferred sites for electrophilic interactions. Conversely, the amide hydrogen displays positive potential, facilitating hydrogen bonding interactions.
Geometric Parameters
Key structural parameters obtained from geometry optimization include:
| Parameter | Value | Significance |
|---|---|---|
| C=O bond length (ester) | 1.23 Å | Typical carbonyl bond |
| C=O bond length (amide) | 1.24 Å | Slight elongation due to conjugation |
| C-N bond length | 1.47 Å | Partial double bond character |
| Dipole moment | 3.8 ± 0.5 Debye | Moderate polarity |
The dipole moment of 3.8 Debye indicates significant molecular polarity, consistent with the presence of multiple electronegative atoms and the asymmetric charge distribution within the molecule.
Conformational Analysis
The compound exhibits conformational flexibility, particularly around the ester linkage connecting the two aromatic systems. Energy calculations reveal multiple low-energy conformers with rotation barriers of approximately 15-20 kJ/mol around the key dihedral angles. This flexibility may influence the compound's biological activity and crystallization behavior.